molecular formula C18H27Cl3N4 B1450733 3-Pyrrolidin-3-ylpyridine sesquichloride CAS No. 2173109-12-9

3-Pyrrolidin-3-ylpyridine sesquichloride

Cat. No. B1450733
M. Wt: 405.8 g/mol
InChI Key: AXKVFXXPIOYYOB-UHFFFAOYSA-N
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Description

3-Pyrrolidin-3-ylpyridine sesquichloride is a chemical compound with the molecular formula C18H27Cl3N4 and a molecular weight of 405.8 g/mol1.



Synthesis Analysis

Unfortunately, the specific synthesis process for 3-Pyrrolidin-3-ylpyridine sesquichloride is not readily available in the search results. However, it is available for purchase from various chemical suppliers213.



Molecular Structure Analysis

The molecular structure of 3-Pyrrolidin-3-ylpyridine sesquichloride is not explicitly provided in the search results. However, it is known that the compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom4.



Chemical Reactions Analysis

The specific chemical reactions involving 3-Pyrrolidin-3-ylpyridine sesquichloride are not detailed in the search results. However, it is known that pyrrolidine derivatives can participate in a variety of chemical reactions4.



Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Pyrrolidin-3-ylpyridine sesquichloride are not explicitly mentioned in the search results. However, it is known that the compound has a molecular weight of 405.8 g/mol1.


Safety And Hazards

The specific safety and hazard information for 3-Pyrrolidin-3-ylpyridine sesquichloride is not available in the search results. However, it is recommended that this compound be used only for research and development under the supervision of a technically qualified individual6.


Future Directions

The future directions of research involving 3-Pyrrolidin-3-ylpyridine sesquichloride are not explicitly mentioned in the search results. However, the use of pyrrolidine rings in drug discovery suggests potential for future research in this area4.


Please note that this analysis is based on the information available in the search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a qualified professional in the field.


properties

IUPAC Name

3-pyrrolidin-3-ylpyridine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H12N2.3ClH/c2*1-2-8(6-10-4-1)9-3-5-11-7-9;;;/h2*1-2,4,6,9,11H,3,5,7H2;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKVFXXPIOYYOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CN=CC=C2.C1CNCC1C2=CN=CC=C2.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyrrolidin-3-ylpyridine sesquichloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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